molecular formula C15H12O3 B6396828 4-(3-Formylphenyl)-3-methylbenzoic acid CAS No. 1261929-18-3

4-(3-Formylphenyl)-3-methylbenzoic acid

Cat. No.: B6396828
CAS No.: 1261929-18-3
M. Wt: 240.25 g/mol
InChI Key: BKPGQKBYKFMIOK-UHFFFAOYSA-N
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Description

4-(3-Formylphenyl)-3-methylbenzoic acid is a benzoic acid derivative featuring a 3-formylphenyl substituent at the 4-position and a methyl group at the 3-position of the benzene ring. Its molecular formula is C₁₅H₁₂O₃ (calculated based on structural analogs like 4-(3-Fluorophenyl)-3-methylbenzoic acid, YA-9014 ). The compound’s structure combines a carboxylic acid group (enhancing hydrophilicity) and a formyl group (contributing to electrophilic reactivity), making it valuable in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

4-(3-formylphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10-7-13(15(17)18)5-6-14(10)12-4-2-3-11(8-12)9-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPGQKBYKFMIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688865
Record name 3'-Formyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-18-3
Record name 3'-Formyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Formylphenyl)-3-methylbenzoic acid typically involves the formylation of 3-methylbenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective formylation of the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of 4-(3-Formylphenyl)-3-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Formylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nitration using HNO3 and H2SO4, sulfonation using SO3 or H2SO4, halogenation using Br2 or Cl2 in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-(3-Carboxyphenyl)-3-methylbenzoic acid.

    Reduction: 4-(3-Hydroxymethylphenyl)-3-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-(3-Formylphenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a building block in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Formylphenyl)-3-methylbenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl group can undergo nucleophilic addition reactions, while the aromatic ring can participate in π-π interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are compared below:

Compound Name Molecular Formula Substituents (Positions) logPow* Melting Point (°C) CAS Number
4-(3-Formylphenyl)-3-methylbenzoic acid C₁₅H₁₂O₃ 4-(3-formylphenyl), 3-methyl ~2.5† Not reported Not explicitly listed‡
3-Methylbenzoic acid C₈H₈O₂ 3-methyl 1.96 111–113 99-04-7
4-(3-Fluorophenyl)-3-methylbenzoic acid C₁₄H₁₁FO₂ 4-(3-fluorophenyl), 3-methyl ~2.8 Not reported 1008773-96-3
4-(4-Carboxy-3-fluorophenyl)-3-methylbenzoic acid C₁₅H₁₁FO₄ 4-(4-carboxy-3-fluorophenyl), 3-methyl 1.5–2.0 Not reported 1261964-10-6
4-Hydroxy-3-methylbenzoic acid C₈H₈O₃ 4-hydroxy, 3-methyl 1.34 230–232 499-76-3
4-tert-Butylbenzoic acid C₁₁H₁₄O₂ 4-tert-butyl 3.12 164–166 98-73-7

*logPow (octanol-water partition coefficient) estimated based on alkyl chain length and functional groups . ‡A structurally related compound, 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid, has CAS 409353-44-2 .

Key Observations:
  • Lipophilicity : The formyl group in 4-(3-formylphenyl)-3-methylbenzoic acid increases logPow compared to 3-methylbenzoic acid (1.96 vs. ~2.5), but less than tert-butyl analogs (logPow ~3.12) .
  • Hydrogen Bonding : Carboxylic acid and hydroxyl groups (e.g., 4-hydroxy-3-methylbenzoic acid) enhance water solubility, while fluorophenyl or tert-butyl groups increase hydrophobicity .
  • Reactivity : The formyl group enables nucleophilic additions (e.g., Schiff base formation), distinguishing it from fluoro- or carboxy-substituted analogs .
In Vivo Endpoints and Read-Across Potential:
  • 3-Methylbenzoic acid lacks in vivo toxicity data but shares high structural similarity (100%) with 4-methylbenzoic acid, which has subchronic toxicity studies .
  • 4-tert-Butylbenzoic acid and 1,4-benzenedicarboxylic acid have robust in vivo data (e.g., subchronic studies), making them suitable read-across candidates for benzoic acid derivatives .
  • Toluene (logPow 2.73) is excluded due to the absence of a carboxylic acid group, highlighting the importance of functional groups in toxicity predictions .

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